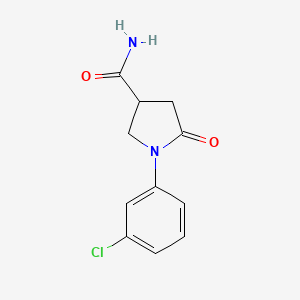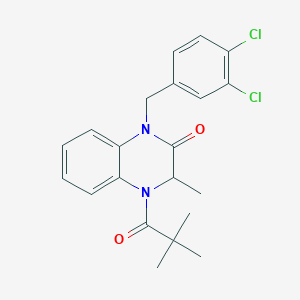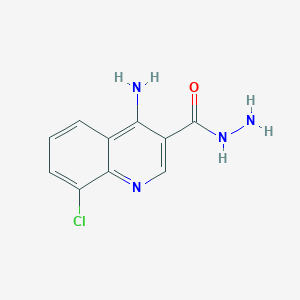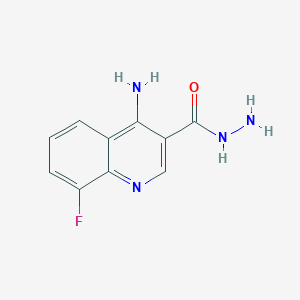![molecular formula C10H14ClNO4S2 B3033328 2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride CAS No. 1017442-54-4](/img/structure/B3033328.png)
2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride
Vue d'ensemble
Description
2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H14ClNO4S2 and a molecular weight of 311.81 g/mol . It is characterized by the presence of a dimethylsulfamoyl group and a sulfonyl chloride group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Mécanisme D'action
Target of Action
Similar compounds often target aromatic rings in organic molecules, particularly in the context of electrophilic aromatic substitution reactions .
Mode of Action
The compound likely interacts with its targets through a mechanism similar to electrophilic aromatic substitution . This process involves the electrophile (the compound) forming a sigma-bond with the aromatic ring (the target), generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted aromatic ring .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways involved. Given its potential mode of action, it could result in the substitution of aromatic rings, altering the structure and function of the target molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might favor the formation of the electrophilic species or the interaction with the target aromatic ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride typically involves the reaction of 4-(dimethylsulfamoyl)phenyl ethane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to maintain precise temperature and pressure conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form sulfonyl hydrides under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Applications De Recherche Scientifique
2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a trifluoromethyl group instead of a dimethylsulfamoyl group, which imparts different reactivity and properties.
N,N-Dimethylsulfamoyl chloride: This compound lacks the phenyl ring and ethane linkage, making it less complex and with different applications.
Uniqueness
2-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride is unique due to the presence of both the dimethylsulfamoyl and sulfonyl chloride groups, which provide a combination of reactivity and versatility in organic synthesis. Its structure allows for a wide range of chemical modifications, making it a valuable intermediate in various fields of research and industry .
Propriétés
IUPAC Name |
2-[4-(dimethylsulfamoyl)phenyl]ethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-12(2)18(15,16)10-5-3-9(4-6-10)7-8-17(11,13)14/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKCEFUTHYJYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3033249.png)

![2-[[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methyl]isoindole-1,3-dione](/img/structure/B3033253.png)

![7-amino-4-phenethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033258.png)

![2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033263.png)




